L-Phenylalanine-15N,d8
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Overview
Description
L-Phenylalanine-15N,d8 is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. This compound is labeled with both deuterium (d8) and nitrogen-15 (15N), making it useful in various scientific research applications. The molecular formula of this compound is C9H3D8NO2, and it has a molecular weight of 174.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine-15N,d8 can be synthesized through isotopic labeling techniques. One common method involves the use of Escherichia coli (E. coli) cultures grown in media containing deuterated water (D2O) and nitrogen-15 labeled ammonium salts. The bacteria incorporate the isotopes into the amino acid during their metabolic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified E. coli strains. The fermentation is carried out in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine-15N,d8 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into phenylpyruvic acid.
Reduction: Reduction reactions can produce phenylalaninol from this compound.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products Formed
- Various substituted phenylalanine derivatives from substitution reactions .
Phenylpyruvic acid: from oxidation.
Phenylalaninol: from reduction.
Scientific Research Applications
L-Phenylalanine-15N,d8 is widely used in scientific research due to its stable isotopic labels. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study protein structure, dynamics, and interactions.
Metabolic Studies: Helps in tracing metabolic pathways and understanding amino acid metabolism.
Pharmaceutical Research: Used in drug development to study pharmacokinetics and drug metabolism.
Biological Research: Investigates the role of phenylalanine in various biological processes and diseases .
Mechanism of Action
L-Phenylalanine-15N,d8 exerts its effects by participating in the same metabolic pathways as unlabeled L-Phenylalanine. It is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled compound allows researchers to track these pathways using NMR and mass spectrometry. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine-13C9,15N,d8: Another isotopically labeled form with carbon-13 labeling.
L-Tyrosine-15N,d8: A similar compound with a hydroxyl group on the benzene ring.
L-Tryptophan-15N,d8: An essential amino acid with an indole ring structure
Uniqueness
L-Phenylalanine-15N,d8 is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and resolution in NMR and mass spectrometry studies. This dual labeling makes it particularly valuable for detailed metabolic and structural studies .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D,10+1 |
InChI Key |
COLNVLDHVKWLRT-AJMPUZQISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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